![molecular formula C16H17N3O3S2 B2638568 (E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-97-9](/img/structure/B2638568.png)
(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Description
(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Chemical Synthesis and Biological Activities : The literature reports on the synthesis of novel compounds with diverse chemical structures, including benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Rearrangement and Transformation : Research on N-Vinylthiazolidines demonstrates their transformation into tetrahydrothiazepines and further reaction to produce thia-azabicyclooctenes, showcasing a novel approach to chemical synthesis (Calvo, González-Ortega, Pérez, & Sañudo, 2005).
Innovative Synthesis Techniques : The creation of ethyl amino-substituted phenyl-cyano-thiazolo pyridine carboxylate derivatives through interactions with arylidinemalononitrile derivatives highlights a method for preparing compounds with potential for diverse applications (Mohamed, 2021).
Biological Activities and Applications
Antibacterial Agents : A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed their role as promising antibacterial agents, indicating the potential for developing new antibiotics (Palkar et al., 2017).
Anti-Cancer Activity : Compounds synthesized from 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were investigated for their antitumor activity, showing significant potential in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial and Antioxidant Properties : The synthesis and evaluation of benzothiazole derivatives for their antimicrobial activity and the ability to inactivate reactive chemical species through antioxidant activity point towards their utility in managing microbial infections and oxidative stress (Cabrera-Pérez et al., 2016).
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfanyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-21-2)12-5-4-11(23-3)9-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDHLDZHOJBWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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